1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole
Overview
Description
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a pyrazole ring substituted with an iodine atom and a spiro-fused 1,4-dioxane ring. This structural motif imparts distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the 1,4-Dioxaspiro[4.5]decane Moiety: This can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal.
Introduction of the Pyrazole Ring: The spirocyclic intermediate is then reacted with hydrazine and an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring.
Iodination: The final step involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)phenyl sulfide
- 1-(1,4-Dioxaspiro[4.5]dec-8-yl)methanol
Uniqueness
1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The spirocyclic structure also contributes to its unique chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDQQOPFQUKOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3C=C(C=N3)I)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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